

the stringent response in gram-positive vs gramnegative bacteria

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The Stringent Response: A Tale of Two Bacterial Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-present struggle for survival, bacteria have evolved sophisticated mechanisms to adapt to fluctuating and often harsh environmental conditions. Among the most crucial of these is the stringent response, a highly conserved stress-response pathway that enables bacteria to reprogram their physiology in the face of nutrient deprivation. This response is orchestrated by the alarmones, guanosine tetraphosphate (**ppGpp**) and guanosine pentaphosphate (**pppGpp**), collectively known as (**p)ppGpp**. The accumulation of these molecules triggers a global reprogramming of cellular processes, including a halt in the synthesis of stable RNAs (rRNA and tRNA), a redirection of resources towards amino acid biosynthesis, and an overall slowdown of growth. This allows the bacterium to enter a quiescent state, conserving energy and resources until favorable conditions return.

While the stringent response is a universal strategy in the bacterial kingdom, its molecular execution exhibits significant variations between Gram-positive and Gram-negative bacteria, largely stemming from the differences in their cell wall structures and the associated regulatory networks. This technical guide provides an in-depth comparison of the stringent response in these two major bacterial clades, focusing on the core regulatory machinery, the downstream



physiological effects, and the experimental methodologies used to study this critical survival pathway. Understanding these differences is not only fundamental to bacterial physiology but also holds significant promise for the development of novel antimicrobial strategies that target this essential bacterial stress response.

Core Regulatory Machinery: A Divergent Evolutionary Path

The heart of the stringent response lies in the enzymes that control the intracellular concentration of (p)**ppGpp**. These are the RelA/SpoT homolog (RSH) enzymes, which are responsible for both the synthesis and degradation of these alarmones. The key distinction between Gram-negative and Gram-positive bacteria lies in the organization and function of their RSH protein repertoires.

Gram-Negative Bacteria: The Two-Enzyme System of Escherichia coli

In the model Gram-negative bacterium Escherichia coli, the stringent response is primarily governed by two distinct "long" RSH enzymes: RelA and SpoT.[1]

- RelA: This enzyme is a monofunctional (p)ppGpp synthetase.[2] Its activity is tightly linked to the ribosome. During amino acid starvation, uncharged tRNAs enter the ribosomal A-site, triggering a conformational change in the ribosome-associated RelA, leading to the rapid synthesis of (p)ppGpp from GTP and ATP.[3]
- SpoT: In contrast to RelA, SpoT is a bifunctional enzyme, possessing both (p)ppGpp synthetase and hydrolase activities.[1][4] The synthetase activity of SpoT is generally weaker than that of RelA and is activated by various stresses other than amino acid starvation, such as fatty acid, iron, or phosphate limitation.[5][6] The hydrolase activity of SpoT is dominant under nutrient-replete conditions, ensuring low basal levels of (p)ppGpp and allowing for rapid growth.

This dual-enzyme system allows for a nuanced response to different environmental cues, with RelA mediating a strong, rapid response to amino acid starvation and SpoT fine-tuning (p)**ppGpp** levels in response to a broader range of metabolic stresses.



Gram-Positive Bacteria: A Multifaceted Approach in Bacillus subtilis

Gram-positive bacteria, exemplified by Bacillus subtilis, employ a more complex and seemingly redundant system for (p)**ppGpp** metabolism.

- Rel: The primary RSH enzyme in B. subtilis is a bifunctional protein, confusingly also often referred to as RelA or simply Rel, which harbors both potent (p)**ppGpp** synthetase and hydrolase activities within a single polypeptide chain.[7][8] Similar to E. coli's RelA, the synthetase activity of the B. subtilis Rel is activated by ribosome stalling during amino acid starvation.[7]
- Small Alarmone Synthetases (SASs): In addition to the bifunctional Rel enzyme, many Gram-positive bacteria, including B. subtilis, possess one or more "short" RSH enzymes known as Small Alarmone Synthetases (SASs).[9] B. subtilis has two such enzymes, RelP (formerly YwaC) and RelQ (formerly YjbM).[9] These are monofunctional synthetases that contribute to the basal levels of (p)ppGpp during normal growth and can be activated by specific stresses, such as alkaline shock in the case of RelP.[9]

This multi-enzyme system in Gram-positive bacteria suggests a more intricate regulation of (p)**ppGpp** pools, allowing for responses to a wider array of environmental signals and potentially enabling more precise control over cellular physiology.

Signaling Pathways: A Visual Comparison

The differences in the enzymatic machinery for (p)**ppGpp** metabolism between Gram-negative and Gram-positive bacteria are reflected in their respective signaling pathways.



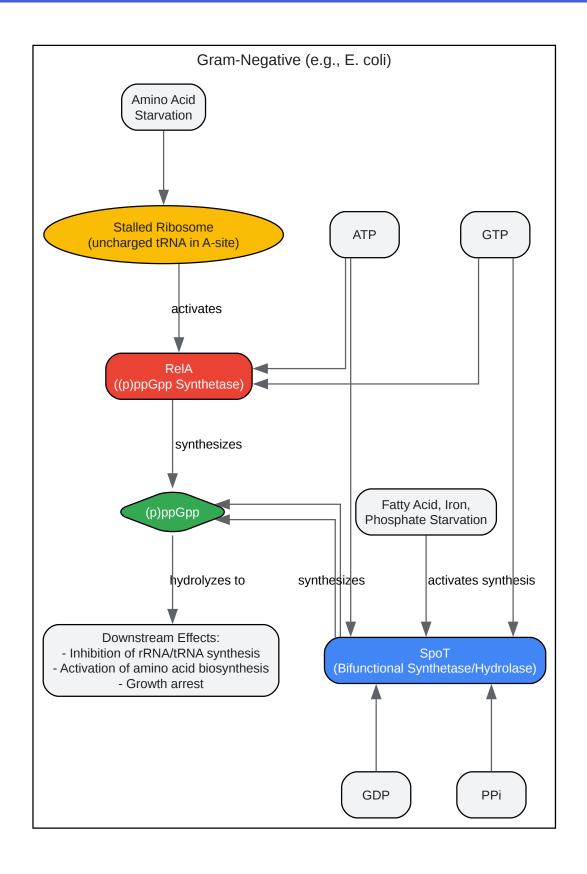


Diagram 1: Stringent Response Pathway in Gram-Negative Bacteria.



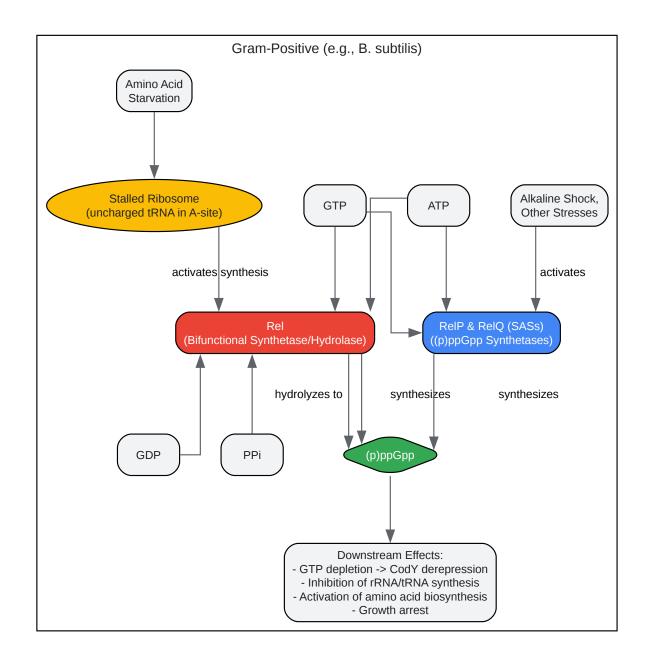


Diagram 2: Stringent Response Pathway in Gram-Positive Bacteria.

Quantitative Differences in the Stringent Response



The distinct enzymatic machinery for (p)**ppGpp** metabolism in Gram-negative and Gram-positive bacteria leads to quantifiable differences in the dynamics of the stringent response.

Table 1: Comparison of (p)ppGpp and GTP Levels

Parameter	Gram-Negative (E. coli)	Gram-Positive (B. subtilis)	References	
Basal (p)ppGpp Level	Low (micromolar range)	Low to moderate (detectable)	[10],[11]	
Stringent (p)ppGpp Level	High (millimolar range)	High (millimolar range)	[10]	
Basal GTP Level	High	Tightly regulated to be lower than in E. coli	[11]	
Stringent GTP Level	Decreases	Significantly decreases	[11]	

Table 2: Kinetic Parameters of Key (p)ppGpp Metabolizing Enzymes (Representative Values)



Enzyme	Organism	Activity	Km (GTP)	Km (ATP)	kcat	Referenc es
RelA	E. coli	Synthetase	~300 µM	~500 μM	Variable, activated by ppGpp	[12]
SpoT	E. coli	Hydrolase	-	-	~0.2 s-1	[6]
Rel	B. subtilis	Synthetase	Higher affinity than E. coli RelA	-	-	[13]
Rel	B. subtilis	Hydrolase	-	-	More rapid than (p)ppGpp hydrolysis	[14]
RelQ (SAS)	B. subtilis	Synthetase	~1 mM	~0.5 mM	~0.1 s-1	[9]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (e.g., presence of ribosomes, cofactors).

Downstream Effects: Different Paths to a Similar Outcome

While the ultimate goal of the stringent response is the same in both Gram-positive and Gram-negative bacteria—to arrest growth and redirect resources—the mechanisms by which (p)**ppGpp** exerts its effects on gene expression differ significantly.

Gram-Negative Bacteria: Direct Interaction with RNA Polymerase

In E. coli, (p)**ppGpp**, in conjunction with the transcription factor DksA, directly binds to the RNA polymerase (RNAP) holoenzyme.[15] This binding alters the stability of the open complex formed between RNAP and promoter DNA. For promoters of stable RNA genes (rRNA and



tRNA), (p)**ppGpp** binding destabilizes the open complex, leading to a dramatic reduction in their transcription. Conversely, for promoters of amino acid biosynthetic operons, (p)**ppGpp** binding can enhance transcription. This direct modulation of RNAP activity allows for a rapid and global reprogramming of the transcriptome.

Gram-Positive Bacteria: The Central Role of GTP Depletion and CodY

In B. subtilis and other Firmicutes, the primary mechanism of transcriptional regulation by the stringent response is indirect and revolves around the intracellular concentration of GTP.[11] The synthesis of (p)ppGpp consumes GTP, and (p)ppGpp itself can inhibit enzymes involved in GTP biosynthesis.[16] The resulting drop in GTP levels has a profound effect on the activity of the global transcriptional regulator CodY. CodY is a DNA-binding protein that, when bound to GTP and branched-chain amino acids, represses the expression of a large number of genes, including those involved in amino acid biosynthesis and transport.[17] During the stringent response, the decrease in GTP levels leads to the dissociation of CodY from its target promoters, resulting in the derepression of these genes and allowing the cell to synthesize the necessary amino acids. While (p)ppGpp does not directly bind to the RNAP in B. subtilis, the reduction in the initiating nucleotide GTP also contributes to the decreased transcription of stable RNA genes, whose promoters are often GTP-initiated.[17]

Experimental Protocols

Studying the stringent response requires a variety of specialized techniques. Below are detailed methodologies for key experiments.

Measurement of (p)ppGpp Levels by Thin-Layer Chromatography (TLC)

This protocol describes the in vivo labeling and quantification of (p)ppGpp.



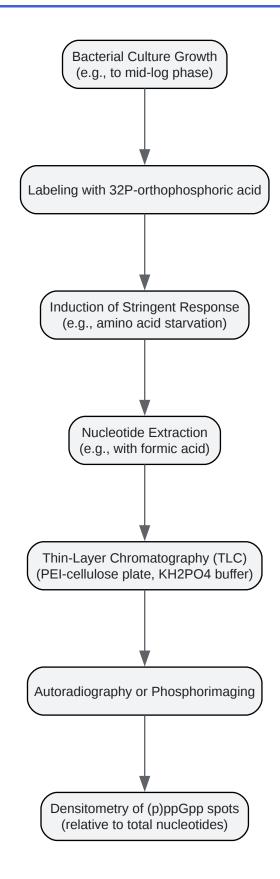


Diagram 3: Workflow for (p)**ppGpp** Measurement using TLC.



Methodology:

- Bacterial Growth and Labeling:
 - Grow bacterial cultures in a low-phosphate defined medium to mid-log phase (OD600 of ~0.4-0.6).
 - Add 32P-orthophosphoric acid (e.g., 20-100 µCi/mL) to the culture and incubate for at least two generations to ensure uniform labeling of the nucleotide pools.
- Induction of the Stringent Response:
 - To induce amino acid starvation, add a suitable agent such as serine hydroxamate (SHX) to a final concentration of 1 mg/mL or remove a required amino acid from an auxotrophic strain.
 - Take samples at various time points before and after induction.
- Nucleotide Extraction:
 - Harvest cells by rapid centrifugation in the cold.
 - Immediately resuspend the cell pellet in a small volume of ice-cold formic acid (e.g., 1 M).
 - Incubate on ice for 30 minutes to lyse the cells and extract the nucleotides.
 - Centrifuge to pellet cell debris and collect the supernatant containing the nucleotides.
- Thin-Layer Chromatography (TLC):
 - \circ Spot a small volume (1-5 μ L) of the nucleotide extract onto a polyethyleneimine (PEI)-cellulose TLC plate.
 - Develop the chromatogram in one dimension using a suitable buffer, typically 1.5 M
 KH2PO4 (pH 3.4).[18][19]
 - Allow the solvent front to migrate near the top of the plate.



- Air dry the TLC plate thoroughly.
- Detection and Quantification:
 - Expose the dried TLC plate to a phosphor screen or X-ray film.
 - Visualize the separated nucleotides by autoradiography. GTP, ATP, ppGpp, and pppGpp
 will migrate to distinct positions.
 - Quantify the intensity of the (p)ppGpp spots relative to the total radioactive nucleotide spots using densitometry software.

In Vitro Transcription Assay

This assay is used to assess the direct effect of (p)**ppGpp** on transcription from a specific promoter.

Methodology:

- · Preparation of Components:
 - Purify RNA polymerase holoenzyme (containing the appropriate sigma factor) from the bacterium of interest.
 - Prepare a linear DNA template containing the promoter of interest. This can be a PCR product or a linearized plasmid.
 - Prepare a reaction buffer containing NTPs (ATP, CTP, UTP, and GTP), with one of the NTPs being radiolabeled (e.g., [α-32P]UTP).
 - Prepare a stock solution of (p)ppGpp.
- Transcription Reaction:
 - In a microfuge tube, combine the RNAP holoenzyme and the DNA template in the transcription buffer and incubate at 37°C for 10-15 minutes to allow for open complex formation.



- Add the NTP mix (containing the radiolabeled NTP) and (p)ppGpp (or a control buffer) to initiate transcription.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Analysis of Transcripts:
 - Stop the reaction by adding a stop solution (e.g., formamide loading dye).
 - Denature the samples by heating.
 - Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
 - Visualize the radiolabeled transcripts by autoradiography.
 - The intensity of the transcript band in the presence of (p)ppGpp compared to the control
 will indicate the effect of the alarmone on transcription from that promoter.[20][21]

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. It can be used to identify which mRNAs are being actively translated and to pinpoint ribosome pausing sites during the stringent response.



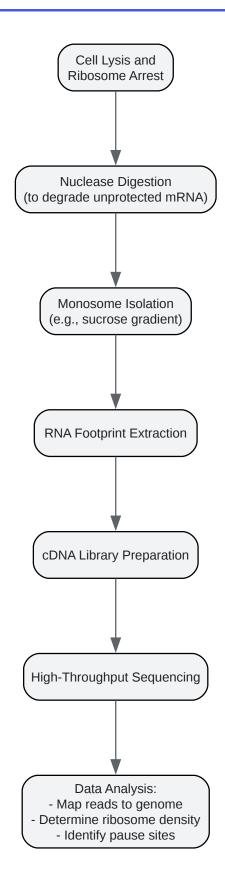


Diagram 4: Workflow for Ribosome Profiling.



Methodology:

- Cell Lysis and Ribosome Arrest:
 - Treat the bacterial culture with an antibiotic that inhibits translation elongation (e.g., chloramphenicol) to "freeze" the ribosomes on the mRNA.
 - Harvest the cells and lyse them under conditions that preserve the integrity of the ribosome-mRNA complexes.[22][23]
- · Nuclease Digestion:
 - Treat the cell lysate with a nuclease (e.g., micrococcal nuclease) to digest the mRNA that is not protected by the ribosomes.
- Monosome Isolation:
 - Isolate the 70S monosomes (ribosomes bound to mRNA fragments) from the digested lysate, typically by sucrose gradient ultracentrifugation.[22]
- RNA Footprint Extraction:
 - Extract the RNA from the purified monosomes. These RNA fragments, typically 20-30 nucleotides in length, are the "ribosome footprints."[24]
- Library Preparation and Sequencing:
 - Ligate adapters to the 3' and 5' ends of the RNA footprints.
 - Reverse transcribe the RNA footprints into cDNA.
 - Amplify the cDNA by PCR to generate a library for high-throughput sequencing. [22][24]
- Data Analysis:
 - Sequence the cDNA library.



- Map the sequencing reads back to the bacterial genome to determine the density of ribosomes on each mRNA.
- Changes in ribosome density on specific mRNAs upon induction of the stringent response can reveal translational regulation. Pauses in translation will appear as peaks in ribosome density at specific codons.

Implications for Drug Development

The stringent response is essential for the survival of most bacteria, making it an attractive target for the development of new antimicrobial agents. By understanding the key differences in the stringent response pathways of Gram-positive and Gram-negative bacteria, it is possible to design more specific and effective inhibitors.

- Targeting (p)ppGpp Synthesis: Inhibitors of the (p)ppGpp synthetases (ReIA, SpoT, ReI, and SASs) could prevent bacteria from mounting a stringent response, rendering them more susceptible to nutrient starvation and other stresses. The differences in the enzyme repertoires between Gram-positive and Gram-negative bacteria offer opportunities for the development of narrow-spectrum antibiotics.
- Disrupting (p)ppGpp-Target Interactions: Small molecules that block the binding of (p)ppGpp to its downstream targets, such as RNAP in Gram-negative bacteria or GTP biosynthetic enzymes in Gram-positive bacteria, could also effectively inhibit the stringent response.
- Synergistic Therapies: Combining inhibitors of the stringent response with existing antibiotics could enhance their efficacy, particularly against persistent infections where bacteria are in a slow-growing, stringent state.

Conclusion

The stringent response is a testament to the remarkable adaptability of bacteria. While the core principle of using (p)**ppGpp** as a second messenger to navigate nutrient-poor environments is conserved, the molecular strategies employed by Gram-positive and Gram-negative bacteria have diverged significantly. Gram-negative bacteria like E. coli rely on a two-component system of a dedicated synthetase and a bifunctional enzyme, directly modulating transcription through RNA polymerase. In contrast, Gram-positive bacteria such as B. subtilis utilize a more complex



network of a primary bifunctional enzyme and auxiliary synthetases, with downstream effects largely mediated through the control of intracellular GTP levels and the activity of the global regulator CodY.

A thorough understanding of these distinct mechanisms, from the enzymatic kinetics to the downstream physiological consequences, is paramount for both fundamental microbiology and the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to further dissect these intricate pathways. As the threat of antibiotic resistance continues to grow, targeting the essential and divergent pathways of the stringent response offers a promising avenue for the discovery of the next generation of antibacterial drugs.

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